4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an iodine atom at the 4th position, two methyl groups at the 5th and 6th positions, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the benzimidazole ring. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step reactions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a benzimidazole derivative with an amine group replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .
Biology and Medicine: In biological and medicinal research, derivatives of benzimidazole, including this compound, are studied for their potential pharmacological activities. They have shown promise in areas such as antimicrobial, antiviral, and anticancer research .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the trimethylsilyl-ethoxy-methyl group can influence the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 4-Iodopyrazole
- 4-Iodo-1-methyl-1H-pyrazole
Comparison: Compared to similar compounds, 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole has unique structural features such as the additional methyl groups at the 5th and 6th positions. These features can influence its reactivity and applications. For example, the presence of the methyl groups can enhance its stability and modify its electronic properties, making it more suitable for specific reactions and applications .
Eigenschaften
Molekularformel |
C15H23IN2OSi |
---|---|
Molekulargewicht |
402.35 g/mol |
IUPAC-Name |
2-[(4-iodo-5,6-dimethylbenzimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H23IN2OSi/c1-11-8-13-15(14(16)12(11)2)17-9-18(13)10-19-6-7-20(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
FRZSJWGFTHZCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)I)N=CN2COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.